molecular formula C48H61NO14 B601053 Cabazitaxel Impurity (Oxazolidine Protected) CAS No. 1373171-12-0

Cabazitaxel Impurity (Oxazolidine Protected)

货号: B601053
CAS 编号: 1373171-12-0
分子量: 876.02
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cabazitaxel Impurity (Oxazolidine Protected) is a derivative of cabazitaxel, a second-generation taxane used in chemotherapy. This impurity is characterized by the presence of an oxazolidine protective group, which is used to enhance the stability and solubility of the compound during synthesis and storage .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cabazitaxel Impurity (Oxazolidine Protected) involves multiple steps, starting from the precursor cabazitaxel. The oxazolidine protective group is introduced through a series of chemical reactions, including esterification and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Quality control measures are implemented to ensure the consistency and safety of the final product .

化学反应分析

Types of Reactions: Cabazitaxel Impurity (Oxazolidine Protected) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Pharmaceutical Development

The characterization of cabazitaxel impurity is essential in pharmaceutical development, particularly in the formulation and quality control of cabazitaxel products. Regulatory bodies require detailed impurity profiles to ensure that the final pharmaceutical product is safe for patient use.

  • Regulatory Compliance : The presence of impurities can affect the pharmacokinetics and pharmacodynamics of the drug. Thus, understanding and controlling impurities like the oxazolidine protected form is vital for compliance with regulatory standards .

Analytical Chemistry

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to detect and quantify cabazitaxel impurities. The oxazolidine protected form can serve as a standard reference in these analyses.

  • Method Validation : Researchers utilize this impurity to validate analytical methods, ensuring they can accurately measure cabazitaxel levels in various formulations .

Toxicology Studies

Investigating the toxicological profile of cabazitaxel, including its impurities, is critical for assessing safety during clinical trials.

  • Safety Assessment : Studies have shown that certain impurities can lead to adverse effects, necessitating thorough toxicological assessments to evaluate their impact on patient health .

Case Study 1: Clinical Observational Study

In a multicenter observational study (CAPRISTANA), researchers evaluated cabazitaxel's effectiveness in patients with metastatic castration-resistant prostate cancer. The study highlighted that patients treated with cabazitaxel exhibited similar disease outcomes and safety profiles compared to large phase III clinical trials.

  • Findings : The study reported a median overall survival of 13.2 months and noted that 52.9% of patients achieved disease control. Importantly, health-related quality of life was maintained or improved in a significant proportion of patients .

Case Study 2: Impurity Characterization

Research focusing on the characterization of cabazitaxel oxazolidine impurity has provided insights into its chemical properties and potential effects on drug efficacy.

  • Results : Detailed characterization data have been published, showing how this specific impurity can influence the stability and effectiveness of cabazitaxel formulations .

Table 1: Summary of Clinical Outcomes from CAPRISTANA Study

Outcome MeasureResult
Median Overall Survival13.2 months
Median Progression-Free Survival5.6 months
Disease Control Rate52.9%
Health-Related Quality of LifeMaintained/Improved in 72.5%

作用机制

The mechanism of action of Cabazitaxel Impurity (Oxazolidine Protected) is closely related to that of cabazitaxel. It stabilizes microtubules and inhibits their disassembly, leading to the disruption of mitotic and interphase cellular functions. This results in the inhibition of cell division and induces cell death. The oxazolidine protective group enhances the stability of the compound, allowing for more effective delivery and action within the target cells .

相似化合物的比较

Uniqueness: Cabazitaxel Impurity (Oxazolidine Protected) is unique due to the presence of the oxazolidine protective group, which enhances its stability and solubility. This makes it a valuable reference standard in pharmaceutical research and quality control .

生物活性

Cabazitaxel, a semisynthetic taxane, is primarily used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its impurity, specifically the Oxazolidine Protected variant, has garnered attention due to its potential biological activity and implications in pharmacology. This article delves into the biological activity of Cabazitaxel and its impurity, focusing on mechanisms of action, cytotoxicity, and clinical outcomes supported by diverse research findings.

Cabazitaxel functions by stabilizing microtubules, thereby inhibiting their disassembly, which is crucial for cell division. This mechanism is analogous to that of other taxanes like docetaxel and paclitaxel but exhibits enhanced potency against taxane-resistant cancer cells. The stabilization of microtubules leads to cell cycle arrest and ultimately apoptosis in cancer cells .

The Oxazolidine Protected impurity may influence the drug's pharmacokinetics and dynamics. Preliminary studies suggest that impurities can alter the drug's efficacy and safety profile, potentially affecting therapeutic outcomes .

Cytotoxic Activity

Cabazitaxel has demonstrated significant in vitro cytotoxicity across various tumor cell lines. Key findings include:

  • Potency Comparison : Cabazitaxel shows 10-fold greater potency than docetaxel in resistant cell lines, with IC50 values ranging from 0.013 to 0.414 μmol/L compared to docetaxel's values of 0.17 to 4.01 μmol/L .
  • Diverse Tumor Activity : It exhibits antitumor activity against a broad spectrum of cancers, including prostate (DU-145), lung (A549), colon (HCT116), and pancreatic (MIA PaCa-2) cancers .
  • Resistance Overcoming : Cabazitaxel effectively targets tumors with acquired resistance to docetaxel, making it a valuable option for patients who have previously undergone chemotherapy .

Pharmacokinetics

The pharmacokinetic profile of cabazitaxel is characterized by a long terminal half-life (approximately 123 hours in humans) and extensive tissue distribution. This profile suggests significant accumulation in tumor tissues, which may enhance therapeutic efficacy while raising concerns about potential toxicity due to prolonged exposure .

Table 1: Pharmacokinetic Parameters of Cabazitaxel

ParameterValue
Terminal Half-Life123 hours
Volume of Distribution> Body Water
ClearanceHigh across species
MetabolismPrimarily via CYP3A4

Clinical Outcomes

Clinical studies have highlighted the efficacy of cabazitaxel in improving overall survival rates among patients with mCRPC following docetaxel treatment failure. Notable findings include:

  • Survival Advantage : In a pivotal trial (TROPIC), cabazitaxel significantly improved overall survival compared to mitoxantrone, with a median survival benefit of 15.1 months versus 12.7 months for mitoxantrone .
  • Response Rates : Patients treated with cabazitaxel exhibited notable declines in prostate-specific antigen (PSA) levels, indicating effective tumor response .

Case Studies

Several case studies have documented the clinical responses to cabazitaxel:

  • Case Study 1 : A patient with heavily pretreated mCRPC experienced a significant PSA decline from 4,500 to lower levels after initiating treatment with cabazitaxel at a dose of 10 mg/m² every other week .
  • Case Study 2 : Another patient showed improved performance status and weight gain while on cabazitaxel therapy despite experiencing mild fatigue and anemia .

属性

CAS 编号

1373171-12-0

分子式

C48H61NO14

分子量

876.02

纯度

> 95%

数量

Milligrams-Grams

同义词

(4S,5R)-2,2-Dimethyl-4-phenyl-3,5-oxazolidinedicarboxylic Acid 5-[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cycl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。